molecular formula C18H20F3N3O B2400251 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207054-95-2

1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2400251
CAS No.: 1207054-95-2
M. Wt: 351.373
InChI Key: QIOCCXOOZPZDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a dimethylamino-substituted phenethyl group and a 2-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c1-24(2)14-9-7-13(8-10-14)11-12-22-17(25)23-16-6-4-3-5-15(16)18(19,20)21/h3-10H,11-12H2,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOCCXOOZPZDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea bond.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Cleavage products including amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex fluorinated pharmaceuticals and agrochemicals. Its trifluoromethyl group is particularly valuable in enhancing the biological activity of derivatives .

Biology

  • Biological Activity Investigation : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives can inhibit cell growth in various cancer cell lines .

Medicine

  • Drug Development Potential : The stability and bioactivity conferred by the trifluoromethyl group make this compound a candidate for drug development. It has been explored for its effects on specific molecular targets such as enzymes or receptors, influencing various biological pathways .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials with unique properties, which can be applied in various industrial processes .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative similar to 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea against different cancer cell lines (e.g., MCF-7, HT-29). The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting strong potential for cancer therapy.

Case Study 2: Antibacterial Effects

Another study focused on antibacterial activity against multi-drug resistant strains using related compounds. The findings showed promising results, indicating that modifications to the urea structure could enhance antibacterial efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-72.28G2/M phase arrest
Compound BHT-294.22Apoptosis induction
Compound CHCT-1163.46Inhibition of tubulin polymerization

Table 2: Antibacterial Activity Overview

Bacterial StrainMIC (mg/mL)Compound Tested
Staphylococcus aureus0.0039Similar Urea Derivative
Escherichia coli0.025Similar Urea Derivative

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Key Compounds:
  • M64HCl (): 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride. Differences: Replaces the phenethyl group with a pyridinylethyl chain and introduces a morpholino group. Impact: The morpholino group enhances water solubility, as evidenced by its formulation as a hydrochloride salt (yield: quantitative) .
  • Compound 11j (): 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.

    • Differences : Incorporates a thiazole-piperazine-hydrazinyl scaffold.
    • Impact : The extended structure increases molecular weight (534.1 Da) but may reduce bioavailability compared to the target compound (~348 Da) .
Compound Substituent R1 Substituent R2 Molecular Weight (Da) Yield (%) Key Features
Target Compound 4-(Dimethylamino)phenethyl 2-(Trifluoromethyl)phenyl ~348.3 - Balanced lipophilicity
M64HCl 2-(Dimethylamino)-pyridin-4-yl 2-Morpholino-5-(trifluoromethyl)phenyl 534.1 Quantitative High solubility (HCl salt)
11j 2-(Trifluoromethyl)phenyl Thiazole-piperazine-hydrazinyl 534.1 88.1 Extended heterocyclic system

Heterocyclic Modifications

Key Compounds:
  • 8e (): 1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea. Differences: Features a pyrimidinyl group linked to the urea. Impact: The pyrimidine ring may enhance binding to kinases or allosteric sites, as seen in cannabinoid receptor modulators .
  • 1f (): 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea.

    • Differences : Includes a benzylidene-hydrazinyl-thiazole-piperazine system.
    • Impact : The complex structure (MW: 667.9 Da) likely reduces membrane permeability but introduces hydrogen-bonding sites for target engagement .
Compound Heterocyclic Component Molecular Weight (Da) Yield (%) Notable Properties
Target Compound None ~348.3 - Simpler structure, higher bioavailability
8e Pyrimidinyl 484.2 - Kinase modulation potential
1f Thiazole-piperazine-hydrazinyl 667.9 70.7 High molecular complexity

Halogen and Trifluoromethyl Substituents

Key Compounds:
  • 7n (): 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea.

    • Differences : Combines chloro, trifluoromethyl, and pyridinyl-thioether groups.
    • Impact : The chloro group may enhance target affinity, while the thioether improves metabolic stability .
  • 11k (): 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.

    • Differences : Adds a chloro substituent to the trifluoromethylphenyl group.
    • Impact : Increased halogen content (Cl, F3C) enhances lipophilicity (LogP) but may raise toxicity concerns .
Compound Substituent on Phenyl Ring Molecular Weight (Da) Yield (%) Key Functional Groups
Target Compound 2-(Trifluoromethyl)phenyl ~348.3 - Single trifluoromethyl group
7n 4-Chloro-3-(trifluoromethyl) 568.2 - Chloro, trifluoromethyl, thioether
11k 4-Chloro-3-(trifluoromethyl) 568.2 88.0 Chloro, trifluoromethyl, thiazole

Biological Activity

1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly referred to as a urea derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's mechanisms of action, its effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18F3N3O, indicating the presence of a dimethylamino group and a trifluoromethyl-substituted phenyl group. This structural configuration is crucial for its biological activity, particularly in modulating receptor functions.

1. Modulation of Receptor Activity

Research indicates that compounds similar to 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. These receptors are implicated in various neurological processes, including cognition and memory.

  • In Vitro Studies : In studies involving Xenopus oocytes expressing human α7 nAChRs, compounds with similar structures demonstrated significant modulation capabilities. For instance, analogs showed EC50 values ranging from 0.14 to 2.5 µM, indicating potent activity at low concentrations .

2. GABA Receptor Interaction

The compound has also been shown to interact with GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. This interaction may contribute to anxiolytic effects and influence mood regulation.

Biological Activity Data

The following table summarizes the biological activity of related compounds, providing insights into the structure-activity relationship (SAR):

CompoundStructureEC50 (µM)Max Modulation (%)
1R1: Me, R2: Cl0.14600
2R1: Pr, R2: Cl0.16700
3R1: H, R2: Cl2.5500
4R1: Me, R2: F0.381200

This data suggests that modifications in the substituents significantly impact the potency and efficacy of these compounds at nAChRs.

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective properties, a related urea compound was administered to models of neurodegeneration. The results indicated that treatment led to a reduction in neuronal loss and improved cognitive function in animal models subjected to excitotoxic challenges .

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic potential of similar compounds. Behavioral assays showed that administration resulted in decreased anxiety-like behaviors in rodents, correlating with alterations in GABA receptor activity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical parameters for synthesizing 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with isocyanate and amine precursors. A common approach includes:

  • Step 1 : Coupling of 4-(dimethylamino)phenethylamine with a trifluoromethylphenyl isocyanate derivative under anhydrous conditions.
  • Step 2 : Temperature control (e.g., 60–80°C) in aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate urea bond formation.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product with >95% purity .
    • Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. For example, excess isocyanate may improve coupling efficiency but requires careful quenching .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify the urea linkage (-NH-CO-NH-) and substituent positions. For instance, the dimethylamino group’s singlet at δ 2.8–3.2 ppm and trifluoromethyl resonance at δ 120–125 ppm in 13^13C NMR are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula confirmation (e.g., [M+H]+ ion matching C₁₈H₂₀F₃N₃O).
  • Infrared (IR) Spectroscopy : Confirms urea C=O stretching at ~1640–1680 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data reported for this compound across studies?

  • Methodological Answer :

  • Purity Validation : Reanalyze batches using HPLC or LC-MS to rule out impurities (>99% purity required for reliable bioassays) .
  • Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Structural Confirmation : Re-examine stereochemistry or tautomeric forms via X-ray crystallography, as subtle structural changes (e.g., substituent positioning) drastically alter activity .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer :

  • Systematic Substitution : Replace the trifluoromethyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on target binding .
  • Bioisosteric Replacements : Substitute the dimethylamino group with morpholine or piperazine to evaluate steric and hydrogen-bonding contributions .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs, followed by synthesis and validation .

Q. How can synthesis yields be optimized for scale-up without compromising purity?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate urea bond formation at lower temperatures .
  • Solvent Optimization : Switch to greener solvents (e.g., ethyl acetate/water biphasic systems) for easier post-reaction purification .
  • Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What computational approaches are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of the trifluoromethyl group on transition-state stabilization in enzymatic reactions .
  • Pharmacophore Modeling : Generate 3D pharmacophores to guide analog design for improved selectivity .

Q. How to assess the compound’s stability under physiological conditions for preclinical studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 9–11), and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-MS to identify labile sites (e.g., urea bond hydrolysis) .
  • Plasma Stability Assays : Incubate with human plasma at 37°C for 24 hours. Quantify intact compound using LC-MS/MS to estimate half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.